molecular formula C14H25NO2 B7589474 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid

5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid

Cat. No. B7589474
M. Wt: 239.35 g/mol
InChI Key: KAFZQFKXTXDLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a derivative of GABA, an inhibitory neurotransmitter in the central nervous system, and has been shown to have anxiolytic and anticonvulsant properties.

Scientific Research Applications

5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential treatment for anxiety disorders and epilepsy. 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid has also been studied for its potential in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Mechanism of Action

5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid acts as a positive allosteric modulator of GABA receptors, enhancing the activity of GABA in the brain. This leads to an increase in inhibitory neurotransmission, which can result in anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may not accurately reflect the effects of GABA modulation in the brain, as it is a synthetic compound.

Future Directions

There are several potential future directions for research on 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid. One area of interest is its potential as a treatment for anxiety disorders and epilepsy. Additionally, further research could explore its potential as a treatment for addiction. Finally, there is potential for the development of new compounds based on 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid that could have improved efficacy and reduced side effects.

Synthesis Methods

5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid can be synthesized through a multi-step process that involves the reaction of cyclopentanone with methylamine to form N-methylcyclopentylketone. The resulting ketone is then reacted with 1-bromopentane to form 5-bromopentan-1-one. The final step involves the reaction of 5-bromopentan-1-one with pyrrolidine to form 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid.

properties

IUPAC Name

5-(2-cyclopentylpyrrolidin-1-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c16-14(17)9-3-4-10-15-11-5-8-13(15)12-6-1-2-7-12/h12-13H,1-11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFZQFKXTXDLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCN2CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid

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